Potassium;iron(3+);oxalate;trihydrate
Description
Historical Context and Discovery of Potassium Tris(oxalato)ferrate(III) Trihydrate
The formal study of coordination chemistry began to flourish in the late 19th and early 20th centuries, building on centuries of observations of unusually colored compounds. The synthesis of pigments like Prussian blue in the early 1700s marked some of the earliest encounters with coordination complexes, though their structures were not understood at the time. The foundational work of Alfred Werner in the 1890s, for which he received the Nobel Prize in 1913, provided the theoretical framework to understand how a central metal ion could bind to a specific number of ligands, such as the oxalate (B1200264) ion, in a well-defined geometry.
While a specific date or individual credited with the first synthesis of potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is not clearly documented in historical records, its study is firmly rooted in the post-Wernerian era of chemical exploration. The true landmark in its history was the discovery and detailed investigation of its photochemical properties. Early photochemical studies on ferrioxalate (B100866) date back to the early 20th century. However, it was the comprehensive work by C.G. Hatchard and C.A. Parker in 1956 that established the compound as a superior chemical actinometer for measuring light intensity. Their research demonstrated that potassium ferrioxalate was over 1,000 times more sensitive than the previously used standard, uranyl oxalate, marking a pivotal moment in the fields of photochemistry and actinometry. wikipedia.org
Significance and Academic Relevance in Inorganic Chemistry
The primary significance of potassium tris(oxalato)ferrate(III) trihydrate stems from its high quantum yield for photoreduction, making it an exceptionally effective chemical actinometer. wikipedia.org The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is stable in the dark but readily decomposes when exposed to light, causing the reduction of the iron(III) center to iron(II). This light-sensitive reaction is the basis for its use in actinometry and was historically applied in early photographic processes like the cyanotype (blueprint) method. wikiwand.com
Beyond its research applications, the compound holds significant academic relevance as a staple of the undergraduate chemistry curriculum. Its synthesis and analysis are common experiments in general and inorganic chemistry laboratories. wikipedia.org These experiments provide hands-on experience with the synthesis of a coordination complex, the principles of stoichiometry, photochemistry, and analytical techniques like titration and spectrophotometry.
Furthermore, the structure of the tris(oxalato)ferrate(III) anion is of great academic interest. The three bidentate oxalate ligands bind to the central iron(III) ion to form an octahedral complex. This complex is chiral, meaning it can exist in two non-superimposable mirror-image forms (enantiomers), designated as Λ (lambda) and Δ (delta). This provides a tangible example for teaching stereochemistry concepts in inorganic chemistry.
Overview of Research Trajectories for Transition Metal Oxalate Complexes
The study of potassium tris(oxalato)ferrate(III) is part of a much broader field of research into transition metal oxalate complexes. The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of binding to metal ions in various ways. It can act as a bidentate chelating ligand, as seen in ferrioxalate, or as a bridging ligand connecting two or more metal centers to form polynuclear complexes and coordination polymers.
Research into these complexes has followed several key trajectories:
Magnetism: The ability of the oxalate ligand to bridge metal ions has been extensively used to design and synthesize molecule-based magnets. By linking paramagnetic metal centers, researchers can create extended networks that exhibit interesting magnetic phenomena, such as ferromagnetic or antiferromagnetic ordering.
Materials Science: Metal oxalates often serve as valuable precursors in solid-state chemistry. The thermal decomposition of mixed-metal oxalate complexes in a controlled atmosphere is a common method for producing finely divided mixed-metal oxides with high purity and homogeneity, which are used in catalysts and electronic materials.
Photochemistry: The intricate photophysical processes of transition metal oxalates continue to be an active area of research. Modern ultrafast spectroscopy techniques are used to probe the initial steps of the photoreduction reaction, seeking to resolve long-standing debates about whether metal-ligand bond cleavage precedes or follows the intramolecular electron transfer.
Biological and Environmental Applications: More recent research has begun to explore the potential of transition metal oxalate complexes in biological systems, including investigations into their antibacterial properties. Additionally, the photochemical properties of ferrioxalate are being harnessed for environmental applications, such as the visible-light-driven degradation of persistent organic pollutants in water.
Properties of Potassium Tris(oxalato)ferrate(III) Trihydrate
| Property | Value |
|---|---|
| Chemical Formula | K₃[Fe(C₂O₄)₃]·3H₂O |
| Molar Mass | 491.25 g/mol |
| Appearance | Lime green crystalline solid |
| Coordination Geometry | Octahedral |
| Key Applications | Chemical Actinometry, Photography (historical), Chemical Education |
| Solubility | Soluble in hot water, less soluble in cold water |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Potassium Tris(oxalato)ferrate(III) Trihydrate | K₃[Fe(C₂O₄)₃]·3H₂O |
| Iron(III) | Fe³⁺ |
| Oxalate | C₂O₄²⁻ |
| Potassium | K⁺ |
| Uranyl oxalate | UO₂(C₂O₄) |
Properties
Molecular Formula |
C2H6FeKO7+2 |
|---|---|
Molecular Weight |
237.01 g/mol |
IUPAC Name |
potassium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
InChI Key |
PDZDVXMGODGGBP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Conventional Aqueous Solution Synthesis Protocols
Traditional synthesis of potassium iron(III) oxalate (B1200264) trihydrate relies on precipitation and crystallization from aqueous solutions. Two common protocols are the direct reaction of an iron(III) salt with potassium oxalate and a two-stage process involving an iron(II) oxalate intermediate.
Reaction of Potassium Oxalate with Iron(III) Chloride Hexahydrate
A direct and common method for preparing potassium iron(III) oxalate trihydrate involves the reaction between iron(III) chloride hexahydrate (FeCl₃·6H₂O) and potassium oxalate monohydrate (K₂C₂O₄·H₂O) in an aqueous solution. atilim.edu.trscribd.com The underlying chemical equation for this synthesis is:
FeCl₃·6H₂O(aq) + 3K₂C₂O₄·H₂O(aq) → K₃[Fe(C₂O₄)₃]·3H₂O(s) + 3KCl(aq) + 6H₂O(l) atilim.edu.tr
The general procedure involves preparing separate aqueous solutions of the reactants. Typically, the potassium oxalate is dissolved in warm distilled water, and the iron(III) chloride is dissolved in a minimum amount of cold water to prevent the formation of ferric hydroxide (B78521). atilim.edu.tr The iron(III) chloride solution is then added to the warm potassium oxalate solution, often with constant stirring, which results in the formation of the green solution of the complex. atilim.edu.tryoutube.com The desired product, which is soluble in hot water but less so in cold, crystallizes upon cooling the mixture, often in an ice-water bath to maximize precipitation. atilim.edu.tr The resulting emerald green crystals are then collected by filtration. youtube.com
Interactive Data Table: Reaction Parameters for the Direct Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O
| Reactant 1 (Amount) | Reactant 2 (Amount) | Solvent Volume | Key Conditions | Source |
|---|---|---|---|---|
| FeCl₃·6H₂O (4.4 g) | K₂C₂O₄·H₂O (9.0 g) | ~10-15 mL for FeCl₃, 30 mL for K₂C₂O₄ | Add iron solution to warm oxalate solution; cool in ice-water bath. | atilim.edu.tr |
| Anhydrous FeCl₃ (3.2 g) | Anhydrous K₂C₂O₄ (12.8 g) | Minimum for FeCl₃, 15 mL for K₂C₂O₄ | Dissolve K₂C₂O₄ in warm water; add FeCl₃ solution; cool to crystallize. | youtube.com |
| Anhydrous FeCl₃ (2.5 g) | KOH (3.8 g) + Oxalic Acid (amount not specified) | Not specified | KOH is added to warm oxalic acid, then FeCl₃ is added. | youtube.com |
| FeCl₃ (3.5 g) | KOH (4.0 g) to make Fe(OH)₃, then K₂C₂O₄ (5.5 g) + Oxalic Acid (4.0 g) | 10 mL for FeCl₃, 50 mL for KOH, 100 mL for oxalate solution | Pre-forms Fe(OH)₃, which is then dissolved in the oxalate/oxalic acid solution. | byjus.com |
Two-Stage Synthesis Involving Iron(II) Oxalate Intermediate
An alternative and widely used method is a two-step process that begins with an iron(II) salt, typically ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O. umass.eduyoutube.com
Step 1: Preparation of Iron(II) Oxalate The first stage involves the reaction of the iron(II) salt with oxalic acid (H₂C₂O₄) in a slightly acidic aqueous solution. This results in the precipitation of a yellow solid, iron(II) oxalate (FeC₂O₄). umass.eduyoutube.com Heating the solution helps to coagulate the precipitate, making it easier to separate from the liquid. umass.edu The precipitate is then washed with hot water to remove soluble impurities. umass.edu
Step 2: Oxidation and Complex Formation In the second stage, the iron(II) oxalate precipitate is suspended in a solution of potassium oxalate. The iron(II) is then oxidized to iron(III) using an oxidizing agent, commonly hydrogen peroxide (H₂O₂). umass.eduyoutube.comyoutube.com During this step, the temperature is carefully controlled, typically kept around 40°C, to prevent the decomposition of the hydrogen peroxide. umass.eduyoutube.com The reaction mixture may form a brownish precipitate of iron(III) hydroxide, Fe(OH)₃. umass.edu The addition of more oxalic acid dissolves this precipitate, leading to the formation of the clear, green-colored solution of the tris(oxalato)ferrate(III) complex. umass.edu
Interactive Data Table: Reagents for the Two-Stage Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O
| Starting Iron Salt | Precipitating Agent | Oxidizing Agent | Source of K⁺ and Oxalate | Key Conditions | Source |
|---|---|---|---|---|---|
| Fe(NH₄)₂(SO₄)₂·6H₂O (~5g) | H₂C₂O₄ (~0.5M, 50mL) | H₂O₂ (6%, 10mL) | K₂C₂O₄ (~1M, 20mL) | Oxidation at 40-50°C; final dissolution with H₂C₂O₄ near boiling. | umass.edu |
| Fe(NH₄)₂(SO₄)₂ (~4g) | H₂C₂O₄ (15 mL) | H₂O₂ (7 mL) | K₂C₂O₄ (~3g in 15mL hot water) | Oxidation below 40°C; final dissolution with H₂C₂O₄ while simmering. | youtube.com |
| Fe(NH₄)₂(SO₄)₂ (1.875 g) | H₂C₂O₄ (10%, 10 mL) | H₂O₂ (5 mL) | K₂C₂O₄ (1.25 g) | Oxidation at 40°C; dissolves Fe(OH)₃ with 10% H₂C₂O₄. | youtube.com |
Modified and Green Chemistry Synthetic Routes
Efforts to develop more environmentally friendly or alternative synthetic pathways have led to modified procedures. One notable route utilizes iron rust, which is primarily hydrated iron(III) oxide (Fe₂O₃·nH₂O), as the iron source. crystalverse.comhubpages.comreddit.com This approach can be considered a green synthetic method as it employs a common waste product. crystalverse.comhubpages.com
In this method, rust is dissolved in a warm aqueous solution of oxalic acid, which forms a dark brown solution of iron(III) oxalate. crystalverse.comhubpages.com Subsequently, a potassium salt, typically potassium carbonate (K₂CO₃), is added to the solution. crystalverse.comreddit.com The carbonate neutralizes the excess acid and provides the necessary potassium ions, causing the solution to turn a vibrant fluorescent green, indicative of the [Fe(C₂O₄)₃]³⁻ complex formation. crystalverse.com
Another modified synthesis involves starting with an aged iron(II) sulfate solution that has partially oxidized over time. youtube.com The synthesis proceeds by first ensuring complete oxidation to iron(III) with hydrogen peroxide, followed by precipitation of iron(III) hydroxide with potassium hydroxide. This freshly prepared iron(III) hydroxide is then reacted with a solution containing both potassium oxalate (formed in situ from KOH and oxalic acid) and excess oxalic acid to form the final complex. youtube.com
Crystallization Methods for High-Quality Single Crystals
The formation of high-quality, large single crystals of potassium iron(III) oxalate trihydrate is crucial for applications like X-ray crystallography. The primary methods for achieving this are slow cooling and slow evaporation of a saturated solution. byjus.comcrystalverse.com It is noted that allowing the solution to cool slowly and remain undisturbed is key to obtaining larger crystals. byjus.com
For growing exceptionally large and well-formed crystals, a seed crystal method is employed. crystalverse.com This technique involves:
Preparing a saturated or slightly supersaturated solution of the complex.
Selecting a small, well-formed crystal from a previous batch to act as a "seed."
Suspending the seed crystal, often tied to a thin string or fishing line, into the saturated solution.
Covering the container to slow down the rate of evaporation, allowing the solute to deposit onto the seed crystal gradually. crystalverse.com
This process encourages ordered growth on the existing crystal lattice, leading to a larger, more symmetrical single crystal. crystalverse.com The shape of the resulting crystals can be influenced by the presence of impurities in the solution. pku.edu.cn
Purity Assessment and Yield Optimization in Synthesis
The purity of the synthesized potassium iron(III) oxalate trihydrate is commonly assessed through chemical analysis, particularly by determining the oxalate content. A standard method involves titrating the oxalate in an acidified solution of the complex against a standardized potassium permanganate (B83412) (KMnO₄) solution. The iron(III) complex is first decomposed in a hot acidic solution to release the free oxalic acid, which is then titrated.
To improve purity, the crude product can be subjected to recrystallization. This involves dissolving the crystals in a minimum amount of hot water and then allowing the solution to cool slowly, which leaves many impurities behind in the "mother liquor". youtube.com
Optimizing the reaction yield is a key consideration in synthesis. Research into the two-stage synthesis has identified several critical factors for maximizing the output. Key improvements include:
Stoichiometry Control: Using a slight excess of oxalic acid and a 10% excess of potassium oxalate during the acid dissolution step.
Temperature Control: Maintaining the reaction temperature at 40°C during the oxidation with hydrogen peroxide (6% concentration).
Post-Oxidation Treatment: Boiling the solution for a couple of minutes after the oxidation step is complete.
Crystallization Conditions: Ensuring the solution is cooled sufficiently to maximize the precipitation of the product.
By implementing these optimized conditions, laboratory yields have been reported to increase significantly, reaching averages of 87%. The final product is sensitive to light and will slowly decompose upon exposure; therefore, it should be stored in a dark container. youtube.com
Crystallographic and Structural Elucidation
Determination of Crystal System and Space Group
The crystal structure of potassium tris(oxalato)ferrate(III) is polymorphic, with the hydrated and anhydrous forms adopting different crystal systems and space groups. This structural diversity is a key feature of the compound.
The trihydrate form, K₃[Fe(C₂O₄)₃]·3H₂O, crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. github.ioijirset.comresearchgate.netresearchgate.net The specific space group for this form is P2₁/c, a common centrosymmetric space group for monoclinic crystals. ijirset.comresearchgate.net This assignment indicates a specific set of symmetry operations, including a two-fold screw axis and a glide plane, that define the arrangement of the constituent ions and water molecules within the unit cell.
The lattice parameters for a representative structure of potassium tris(oxalato)ferrate(III) trihydrate are detailed in the table below. These parameters define the dimensions and shape of the unit cell.
| Parameter | Value |
| a | 7.7422(10) Å |
| b | 19.9168(10) Å |
| c | 10.3457(10) Å |
| β | 107.846(10)° |
| V | 1518.5(3) ų |
| Z | 4 |
| Data sourced from crystallographic studies of K₃[Fe(C₂O₄)₃]·3H₂O. researchgate.net |
In contrast to the hydrated form, the anhydrous version of potassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃], has been shown to crystallize in the chiral cubic space group P4₁32. researchgate.netresearchgate.net This cubic system possesses higher symmetry than the monoclinic system, with equal crystallographic axes and 90° angles. The P4₁32 space group is non-centrosymmetric and chiral, meaning it lacks an inversion center and can exist in two mirror-image forms (enantiomorphs). researchgate.netwikipedia.org This structural characteristic is significant as it can impart chirality-related properties to the material. researchgate.net
| Parameter | Value |
| a | 13.5970(2) Å |
| b | 13.5970(2) Å |
| c | 13.5970(2) Å |
| V | 2514.2(1) ų |
| Z | 4 |
| Data for the anhydrous cubic form of K₃[Fe(C₂O₄)₃]. researchgate.net |
Coordination Environment of the Iron(III) Center
The chemical and physical properties of potassium tris(oxalato)ferrate(III) are largely dictated by the immediate environment of the central iron(III) ion.
The iron(III) ion in the [Fe(C₂O₄)₃]³⁻ complex anion is coordinated to six oxygen atoms from the three oxalate (B1200264) ligands. ijirset.comresearchgate.netresearchgate.netwikipedia.org These six oxygen atoms define the vertices of an octahedron around the central iron atom. wikipedia.orgchemeurope.comwikiwand.com However, this octahedron is not perfect but is distorted. ijirset.comresearchgate.netresearchgate.netwikipedia.org This distortion arises primarily from the constraints of the chelating oxalate ligands, which have a fixed "bite angle" that deviates from the ideal 90° of a perfect octahedron. researchgate.net The Fe-O bond distances are all approximately 2.0 Å, which is indicative of a high-spin Fe(III) center. wikipedia.org
Each oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, meaning it binds to the central iron(III) ion through two of its oxygen atoms. ijirset.comwikipedia.orgwikiwand.com This mode of coordination results in the formation of three five-membered chelate rings, which contributes significantly to the stability of the complex anion. wikipedia.org The three oxalate ligands wrap around the iron center, creating a propeller-like chiral structure. wikipedia.org This arrangement leads to two possible non-superimposable stereoisomers, designated as Δ (delta) and Λ (lambda), a fundamental aspect of the complex's stereochemistry. wikipedia.org
Chirality and Isomerism in Tris(oxalato)ferrate(III) Complexes
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a classic example of a chiral coordination complex. wikipedia.org Its chirality arises from the three-dimensional arrangement of the three bidentate oxalate ligands around the central iron(III) ion. wikipedia.orgwikipedia.org The ligands form a propeller-like structure that can exist in two distinct, non-superimposable mirror-image forms. wikipedia.orgchemeurope.com This type of chirality is known as helical chirality. wikipedia.orgwikipedia.org
These two stereoisomers are designated using the Greek symbols lambda (Λ) and delta (Δ). wikipedia.orgwikipedia.org In accordance with IUPAC nomenclature, the Λ isomer describes a left-handed screw axis, while the Δ isomer corresponds to a right-handed screw axis. wikipedia.orgwikipedia.org These two forms are enantiomers, possessing identical physical properties except for their interaction with plane-polarized light. wikipedia.orgchemeurope.com The resolution of these enantiomers into optically active forms is a well-established process in coordination chemistry. wikipedia.org
Structural Comparisons with Related Transition Metal Oxalate Complexes (e.g., Al, Cr, Mn, Co)
The tris(oxalato)ferrate(III) complex is part of a broader family of isostructural tris(oxalato)metallate(III) compounds. wikipedia.org Salts like potassium tris(oxalato)aluminate(III), potassium tris(oxalato)chromate(III), and others share significant structural similarities with potassium tris(oxalato)ferrate(III). wikipedia.orgwikipedia.orgepfl.ch These complexes generally feature a central metal ion in the +3 oxidation state coordinated to three bidentate oxalate ligands, forming an octahedral [M(C₂O₄)₃]³⁻ anion. wikipedia.org This structural analogy extends to complexes with central ions such as Al³⁺, Cr³⁺, Mn³⁺, and Co³⁺. wikipedia.orgwikipedia.orgd-nb.info
While these complexes are often isomorphous, meaning they have the same crystal structure, subtle differences in their crystallographic parameters arise from the varying ionic radii and electronic configurations of the central metal ions. wikipedia.org For instance, the Fe-O bond distances in the ferrioxalate (B100866) anion are all close to 2.0 Å, which is indicative of a high-spin Fe(III) center. wikipedia.org A low-spin complex would be expected to show Jahn-Teller distortions, which are not observed. wikipedia.orgwikipedia.org
A comparison of the crystal structures of the trihydrate salts of several tris(oxalato)metallate(III) anions reveals these similarities and minor differences. Most of these complexes, including the iron, chromium, and aluminum analogues, crystallize in the monoclinic system, often in the P2₁/c space group. ijirset.comd-nb.inforesearchgate.net The manganese(III) complex, however, shows a slight variation. d-nb.info The structural versatility of the oxalate ligand allows it to form stable five-membered chelate rings with a variety of metal cations, leading to this extensive series of related compounds. wikipedia.orgdiva-portal.org
| Central Metal Ion (M³⁺) | Crystal System | Space Group | Reference |
|---|---|---|---|
| Fe³⁺ | Monoclinic | P2₁/c | ijirset.comresearchgate.net |
| Al³⁺ | Monoclinic | P2₁/c | d-nb.info |
| Cr³⁺ | Monoclinic | P2₁/c | d-nb.info |
| Mn³⁺ | Monoclinic | C2/c | d-nb.info |
| Co³⁺ | Monoclinic | P2₁/c | wikipedia.org |
Advanced Spectroscopic Characterization and Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of potassium iron(III) oxalate (B1200264) trihydrate is dominated by intense charge transfer bands, which are responsible for its characteristic vibrant green color. The d-d transitions, which are typically weak for high-spin Fe(III) complexes due to being spin-forbidden, are obscured by these much stronger absorptions.
The electronic spectrum of the [Fe(C₂O₄)₃]³⁻ anion displays strong absorption bands in the visible and near-UV regions. These are assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital that is primarily ligand in character (derived from the oxalate anions) to one that is primarily metal in character (centered on the Fe³⁺ ion). conicet.gov.ar This process effectively results in the transient reduction of Fe(III) to Fe(II). The intense coloration is a direct consequence of these charge transfer phenomena. conicet.gov.ar Studies have identified broad absorption bands in the visible spectrum that are attributed to these LMCT events.
For a high-spin d⁵ ion like Fe³⁺ in an octahedral field, the ground electronic state is ⁶A₁g. All d-d transitions to excited quartet states (such as ⁴T₁g and ⁴T₂g) are spin-forbidden, leading to very low absorption intensities. The observed prominent bands in the spectrum are therefore assigned to spin-allowed LMCT transitions. Detailed analyses of the spectrum have assigned specific bands to transitions from the oxalate ligand orbitals to the t₂g and eg orbitals of the iron center. For instance, two significant broad absorption bands have been identified and attributed to the ⁶A₁g → ⁴T₁g and ⁶A₁g → ⁴T₂g transitions, although their intensity is derived from the overlapping, much stronger LMCT bands.
Table 1: UV-Vis Absorption Bands for Potassium Iron(III) Oxalate Trihydrate
| Wavelength (nm) | Assignment | Reference |
|---|---|---|
| ~644-676 | LMCT / ⁶A₁g → ⁴T₂g |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the molecular structure and the nature of the coordination between the iron center and the oxalate ligands.
The IR and Raman spectra of potassium iron(III) oxalate trihydrate exhibit several characteristic bands that correspond to the vibrational modes of the coordinated oxalate ligands. The positions of these bands are sensitive to the coordination mode of the oxalate. In this complex, the oxalate acts as a bidentate chelating ligand, a fact confirmed by the observed vibrational frequencies. conicet.gov.ar Key vibrational modes include the symmetric and asymmetric stretching of the C=O and C-O bonds, the C-C stretching, and various O-C-O bending modes. The presence of a strong band around 3430 cm⁻¹ in the IR spectrum is indicative of the O-H stretching mode from the water of hydration.
Table 2: Selected Vibrational Modes for Potassium Iron(III) Oxalate Trihydrate
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3430 | ν(O-H) of lattice water | IR | |
| ~1720 | ν(C=O) stretching | Raman | |
| ~1451 | ν(C-O) + ν(C-C) | Raman | |
| ~1252 | ν(C-O) + δ(O-C-O) | Raman | |
| ~898 | ν(C-C) + δ(O-C-O) | Raman |
The coordination of the oxalate ligands to the iron center gives rise to vibrations involving the Fe-O bonds. These Fe-O stretching vibrations typically appear in the far-infrared and low-frequency Raman regions of the spectrum, generally below 600 cm⁻¹. The identification of these bands provides direct evidence of the formation of the coordination complex. Raman spectroscopic studies have assigned several bands in the low-frequency region to the Fe-O stretching modes (ν(Fe-O)). For example, bands observed at approximately 558, 370, and 257 cm⁻¹ have been attributed to these Fe-O vibrations.
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
⁵⁷Fe Mössbauer spectroscopy is a powerful nuclear technique that provides precise information about the local environment of iron atoms, including their oxidation state, spin state, and the symmetry of the coordination sphere.
The Mössbauer spectrum of potassium iron(III) oxalate trihydrate at room temperature typically consists of a single, somewhat broadened absorption line or a narrow quadrupole-split doublet. This is characteristic of a high-spin Fe(III) species in a symmetric environment. The key parameters extracted from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).
The isomer shift (δ) is sensitive to the s-electron density at the nucleus and is indicative of the oxidation state. For high-spin Fe(III) complexes, δ values are typically in the range of +0.2 to +0.5 mm/s (relative to α-iron) at room temperature. The quadrupole splitting (ΔE₋) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. A non-zero ΔE₋ indicates a distortion from perfect cubic symmetry around the iron nucleus.
Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(III) Oxalate Complexes
| Parameter | Typical Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.20 to +0.50 | Confirms Fe(III) oxidation state |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field. It is exclusively applicable to species with one or more unpaired electrons, such as transition metal ions and organic radicals. For potassium iron(3+) oxalate trihydrate, EPR spectroscopy serves as a direct probe of the electronic environment of the iron(III) center.
The ferric ion (Fe³⁺) in this complex is a paramagnetic center due to its unpaired d-electrons. EPR studies performed on crystalline samples of potassium iron(3+) oxalate trihydrate provide critical insights into the electronic structure of the metal ion. researchgate.net Analysis of the room temperature EPR spectrum confirms that the Fe(III) ion exists in a high-spin state with a total electron spin S = 5/2. researchgate.net This finding is significant as it reveals that the oxalate ligands create a weak-field environment around the iron center, leading to the maximum number of unpaired electrons.
The high-spin configuration is consistent with data from magnetic susceptibility measurements, which report an effective magnetic moment close to the spin-only value of 5.9 Bohr magnetons (μB) expected for an S = 5/2 system. researchgate.net The character of the EPR spectrum is indicative of the coordination geometry and the nature of the ligand field experienced by the Fe(III) ion within the tris(oxalato)ferrate(III) anion.
Table 1: Key EPR Findings for Potassium Iron(3+) Oxalate Trihydrate
| Parameter | Observation | Source |
|---|---|---|
| Fe(III) Spin State | High-Spin | researchgate.net |
| Total Electron Spin (S) | 5/2 | researchgate.net |
| Conclusion | The oxalate ligands provide a weak crystal field around the Fe(III) center. | researchgate.net |
X-ray Fluorescence (XRF) and Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDAX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded by a high-energy electron beam, typically within a scanning electron microscope (SEM). nih.gov Each element possesses a unique atomic structure and therefore emits a unique set of X-ray peaks at specific energies, allowing for the identification of the elements present in the sample. wikipedia.org X-ray Fluorescence (XRF) works on a similar principle but uses incident X-rays to excite the sample instead of an electron beam.
These techniques are powerful tools for confirming the elemental makeup of synthesized compounds like potassium iron(3+) oxalate trihydrate. Studies utilizing EDX have been performed to verify the elemental composition of the crystalline product. researchgate.net The analysis of the resulting EDX spectrum for this compound confirms the presence of the expected constituent elements. researchgate.net Specifically, distinct peaks corresponding to potassium (K), iron (Fe), and oxygen (O) are identified. researchgate.net Carbon, being a light element, is often difficult to detect with standard EDX setups, but its presence is confirmed by other analytical methods. The EDX technique provides qualitative confirmation of the elemental constituents and can also be adapted for quantitative analysis to determine the relative abundance of each element. researchgate.netwikipedia.org
Table 2: Elemental Composition of Potassium Iron(3+) Oxalate Trihydrate Confirmed by EDX
| Element Detected | Chemical Symbol | Source |
|---|---|---|
| Potassium | K | researchgate.net |
| Iron | Fe | researchgate.net |
| Oxygen | O | researchgate.net |
Photochemical Properties and Reaction Mechanisms
Photosensitivity and Photoreduction of Iron(III) to Iron(II)
The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and high-energy electromagnetic radiation. wikipedia.org This sensitivity forms the basis of its use in chemical actinometry, a technique for measuring light intensity. wikipedia.orgwikipedia.org When the complex absorbs a photon of light, it undergoes a photoreduction process. sydney.edu.au In this reaction, the central iron(III) atom is reduced to iron(II). wikipedia.orgsydney.edu.au This transformation is a key feature of its photochemistry and has been utilized in processes like blueprinting. wikipedia.orgatilim.edu.tr
Intramolecular Redox Reactions and Carbon Dioxide Formation
The absorption of light by the [Fe(C₂O₄)₃]³⁻ complex initiates an intramolecular redox reaction. atilim.edu.tr In this process, an electron is transferred internally from an oxalate (B1200264) ligand to the central Fe(III) ion. sydney.edu.au This results in the reduction of iron(III) to iron(II) and the simultaneous oxidation of the oxalate ligand. atilim.edu.tr
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂ atilim.edu.tr
This intramolecular electron transfer is a rapid and efficient process that underpins the compound's photochemical reactivity. sydney.edu.au
Quantum Yield Studies and Wavelength Dependence
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a product formed per mole of photons absorbed. For potassium ferrioxalate, the quantum yield of Fe(II) formation (ΦFe(II)) has been extensively studied. ccspublishing.org.cn It is known for its high value and relative insensitivity to factors such as temperature, concentration, and light intensity, which makes it an excellent chemical actinometer. ccspublishing.org.cn
However, the quantum yield is dependent on the wavelength of the incident light. rsc.org Generally, the quantum yield decreases as the wavelength of light increases. rsc.org This relationship has been a subject of detailed investigation to ensure accurate actinometry across different spectral regions.
Table 1: Quantum Yield of Fe(II) Formation for Potassium Ferrioxalate at Different Wavelengths
| Wavelength (nm) | Quantum Yield (ΦFe(II)) |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
This table presents a selection of quantum yield values to illustrate the wavelength dependence. The exact values can vary slightly depending on the experimental conditions.
Kinetic Studies of Photochemical Decomposition
The kinetics of the photochemical decomposition of potassium ferrioxalate have been investigated using techniques such as flash photolysis. ccspublishing.org.cn These studies provide insights into the rapid primary processes that occur immediately after light absorption. ccspublishing.org.cn Flash photolysis experiments generate high-intensity light pulses to create a sufficient concentration of transient species for detection, allowing for the study of their formation and decay kinetics. ccspublishing.org.cn
Proposed Photochemical Mechanisms and Intermediates
The detailed mechanism of the photochemical decomposition of potassium ferrioxalate has been a subject of considerable research and discussion. Several interconnected steps and transient intermediates have been proposed to explain the observed phenomena.
The primary photochemical event is the absorption of a photon, which promotes the complex to an excited state. This excitation is characterized as a ligand-to-metal charge transfer (LMCT). nih.gov In this process, an electron is excited from a molecular orbital that is primarily localized on the oxalate ligand to a molecular orbital that is primarily localized on the iron(III) center. ccspublishing.org.cn This initial excitation step is extremely rapid, occurring within femtoseconds. ccspublishing.org.cn The LMCT state is a charge-separated state, effectively [Fe(II)(C₂O₄)₂ (C₂O₄)•]³⁻, which is the precursor to the subsequent chemical changes. ccspublishing.org.cn
Following the initial LMCT excitation, a series of ultrafast events take place. The primary process of ferrioxalate photolysis involves intramolecular electron transfer (ET). ccspublishing.org.cn This ET leads to the formation of a metastable intermediate, [(•C₂O₄)Fe(II)(C₂O₄)₂]³⁻. ccspublishing.org.cn
There has been debate regarding the precise sequence of events following excitation. One proposed mechanism suggests that a C-C bond within the oxalate ligand breaks before the electron transfer is complete. ccspublishing.org.cn Another key consideration is the dissociation of the Fe-O bond. ccspublishing.org.cn It is proposed that the Fe-O bond elongates and may cleave in the excited state. ccspublishing.org.cnresearchgate.net This bond dissociation can lead to the formation of various transient species.
Excitation: [Fe(III)(C₂O₄)₃]³⁻ + hν → *[Fe(III)(C₂O₄)₃]³⁻
Intramolecular Electron Transfer: *[Fe(III)(C₂O₄)₃]³⁻ → [(•C₂O₄)Fe(II)(C₂O₄)₂]³⁻
Ligand Dissociation and Radical Formation: The metastable intermediate can then dissociate, leading to the formation of key radical intermediates such as C₂O₄•⁻ or CO₂•⁻. ccspublishing.org.cn
Further Reactions: These radical anions can then react with another ferrioxalate molecule, resulting in the formation of an additional Fe(II) product and contributing to a quantum yield that can be greater than one. ccspublishing.org.cn
Recent studies using advanced techniques like femtosecond time-resolved X-ray absorption spectroscopy have provided more direct evidence for the sequence of events. nih.gov Upon photoexcitation, Fe(III) is immediately reduced to Fe(II), followed by ligand dissociation. nih.gov It has been proposed that this dissociation occurs in two steps, first forming [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ and subsequently [Fe(II)(C₂O₄)₂]²⁻. nih.gov
Influence of Environmental Factors on Photochemistry (e.g., Acidity, UV Irradiation)
Influence of Acidity (pH)
The acidity of the aqueous solution plays a crucial role in determining the speciation of the iron(III)-oxalate complexes, which in turn directly affects the photochemical reactivity. In solution, an equilibrium exists between different iron(III)-oxalate species, including [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, and [Fe(C₂O₄)₃]³⁻. The relative concentrations of these species are pH-dependent.
At lower pH values (more acidic conditions), the species with a lower oxalate-to-iron ratio, such as [Fe(C₂O₄)]⁺, are more prevalent. As the pH increases, the equilibrium shifts towards the formation of complexes with higher oxalate content, namely [Fe(C₂O₄)₂]⁻ and the tris-oxalato complex [Fe(C₂O₄)₃]³⁻.
Research has demonstrated that these different species possess distinct photochemical efficiencies. Specifically, the quantum yield of the photoreduction of Fe(III) to Fe(II) increases with the number of oxalate ligands coordinated to the iron center. This is because the oxalate ligands are the primary absorbers of photons and the source of the electrons for the reduction of the iron core in the ligand-to-metal charge transfer (LMCT) process.
| Iron(III)-Oxalate Species | Quantum Yield (Φ) |
|---|---|
| Fe(C₂O₄)⁺ | 0 |
| Fe(C₂O₄)₂⁻ | 1.18 |
| Fe(C₂O₄)₃³⁻ | 1.60 |
Influence of UV Irradiation
UV irradiation is the fundamental driver of the photochemistry of potassium ferrioxalate. The process begins with the absorption of a photon (hν) by the complex, which promotes an electron from a ligand-based orbital to a metal-based orbital (LMCT). This results in the transient reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand, which subsequently decomposes to carbon dioxide and other radical species.
The wavelength of the incident UV radiation has a notable, albeit not drastic, effect on the quantum yield (Φ) of the photoreduction process. The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a product formed per mole of photons absorbed. For potassium ferrioxalate, the quantum yield for the formation of Fe(II) is high but does show a slight dependence on the wavelength of irradiation.
Extensive research, particularly the foundational work by Hatchard and Parker, has established potassium ferrioxalate as a reliable chemical actinometer due to its well-characterized and stable quantum yields across a range of UV and visible wavelengths. The quantum yield remains relatively high in the UV-A and blue regions of the spectrum, decreasing slightly as the wavelength increases. The rate of the primary photochemical reaction is directly proportional to the intensity of the light absorbed. nih.gov
| Irradiation Wavelength (nm) | Quantum Yield (Φ) |
|---|---|
| 254 | 1.25 |
| 313 | 1.24 |
| 365.6 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and excited states of many-body systems. They have been applied to the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, to elucidate its geometry, electronic properties, and spectroscopic behavior.
The geometry of the [Fe(C₂O₄)₃]³⁻ anion has been established experimentally as a distorted octahedron, with the central Fe(III) ion coordinated by six oxygen atoms from the three bidentate oxalate (B1200264) ligands. researchgate.netresearchgate.net Computational studies using DFT have been performed to optimize this molecular structure, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data. For instance, TD-DFT calculations have yielded an optimized Fe-O bond length of 2.04 Å. wikipedia.org
The electronic structure of the complex is characterized by a high-spin Fe(III) center. researchgate.netd-nb.info As a d⁵ metal ion, the high-spin configuration (S=5/2) features five unpaired electrons, with each of the five d-orbitals being singly occupied. This electronic arrangement is energetically favored over the low-spin configuration (S=1/2), which would involve pairing electrons in the t₂g orbitals. Experimental evidence from electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements confirms this high-spin ground state. d-nb.inforesearchgate.net The absence of Jahn-Teller distortion, which would be expected for a low-spin d⁵ complex, further supports the high-spin assignment. nih.gov
The vibrant green color of potassium tris(oxalato)ferrate(III) is due to its absorption of light in the visible spectrum. Its electronic absorption spectrum is dominated by intense bands in the UV and visible regions, which have been computationally modeled using TD-DFT. These calculations are crucial for assigning the nature of the electronic transitions responsible for the observed absorption bands.
Studies have successfully simulated the UV absorption spectrum, confirming that the observed bands arise from ligand-to-metal charge-transfer (LMCT) transitions. wikipedia.orgnih.gov In these transitions, an electron is excited from a molecular orbital primarily located on the oxalate ligands to an orbital centered on the Fe(III) ion. A study utilizing the Boese-Martin for Kinetics (BMK) functional within a TD-DFT framework provided a good match with the experimental spectrum. wikipedia.org The character of these electronic transitions has been further investigated through the analysis of Natural Transition Orbitals (NTOs), which clearly visualize the LMCT process as a transfer of electron density from an occupied ligand-based orbital to an unoccupied metal-based orbital. nih.gov
| Computational Method | Predicted λmax | Transition Type | Orbital Character | Reference |
|---|---|---|---|---|
| TD-DFT/BMK | ~270 nm (band) | Ligand-to-Metal Charge Transfer (LMCT) | Excitation from occupied ligand orbitals to unoccupied metal d-orbitals. | wikipedia.orgnih.gov |
| Experimental | Bands at 676 nm and 972 nm | Ligand-to-Metal Charge Transfer (LMCT) | Assigned as ⁶A₁g → ⁴T₂g and ⁶A₁g → ⁴T₁g transitions in a high-spin d⁵ complex. | researchgate.net |
Quantum Chemical Calculations on Reaction Pathways
The most significant reaction of the [Fe(C₂O₄)₃]³⁻ complex is its photodecomposition, a property that has made it a standard for chemical actinometry. Upon absorption of a photon, an intramolecular redox reaction occurs where the Fe(III) center is reduced to Fe(II), and an oxalate ligand is oxidized to carbon dioxide. researchgate.net
Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂]²⁻ + C₂O₄•⁻
C₂O₄•⁻ → C₂O₄²⁻ + 2CO₂
While this process has been extensively studied using experimental techniques like flash photolysis, detailed quantum chemical calculations mapping the entire reaction pathway are not widely reported in the literature. Experimental studies suggest the formation of a primary radical complex, [(C₂O₄)₂Feᴵᴵ(C₂O₄•)]³⁻, following the initial intramolecular electron transfer. researchgate.net More recent theoretical investigations using advanced methods like WΓ-CASSCF have explored the potential energy surfaces of the key LMCT states. These calculations support a mechanism involving a prompt charge transfer upon photoexcitation, providing a qualitative picture of the initial steps of the photolysis reaction. researchgate.net However, comprehensive computational studies detailing the transition states and intermediates along the full decomposition pathway remain a subject for further research.
Modeling of Spin-State Energetics
As established, the [Fe(C₂O₄)₃]³⁻ complex possesses a high-spin (S=5/2) ground state. d-nb.inforesearchgate.net The energy difference between this high-spin sextet state and the alternative low-spin (S=1/2) doublet state is a critical parameter that dictates the magnetic properties of the compound. While the high-spin nature is experimentally confirmed, specific computational studies that quantify this spin-state energy splitting for potassium tris(oxalato)ferrate(III) are not readily found in the literature.
The accurate calculation of spin-state energetics in transition metal complexes, particularly for iron, is a known challenge for computational chemistry. researchgate.net The relative energies can be highly sensitive to the chosen DFT functional, basis set, and inclusion of environmental effects. General studies on iron complexes show that different functionals can predict varying ground states, making experimental validation essential. For potassium tris(oxalato)ferrate(III), the experimental data unequivocally points to the high-spin ground state, but a precise theoretical value for the sextet-doublet energy gap from targeted calculations on this specific molecule is not available in published research.
Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Maps
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and orbital hybridizations within a molecule. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Thermal Decomposition and Solid State Transformations
Thermogravimetric Analysis (TGA) of Dehydration Pathways
Thermogravimetric analysis (TGA) is a crucial technique for understanding the dehydration process of potassium trioxalatoferrate(III) trihydrate. The compound typically loses its three molecules of water of hydration before the decomposition of the oxalate (B1200264) ligand begins.
Studies show that the trihydrate loses its water molecules at approximately 113 °C. wikiwand.comwikipedia.org More detailed non-isothermal TGA studies, conducted under various atmospheres (N₂, H₂, and air), reveal that this dehydration is not a single-step process. researchgate.net The differential thermal analysis (DTA) curve shows two distinct endothermic peaks, the first at 67.7 °C and the second at 94 °C, indicating a two-step dehydration pathway. researchgate.net The derivative thermogravimetry (DTG) curve corroborates this, with peaks corresponding to maximum rates of mass loss at 77.4 °C and 100.5 °C. researchgate.net The total mass loss observed in this stage is approximately 11%, which aligns with the theoretical percentage of water in the trihydrate molecule. researchgate.net
| Analysis Method | Peak 1 Temperature (°C) | Peak 2 Temperature (°C) | Process |
|---|---|---|---|
| DTA (Endothermic) | 67.7 | 94.0 | Water Loss |
| DTG (Mass Loss) | 77.4 | 100.5 | Water Loss |
Mechanisms of Anhydrous Salt Decomposition
Following dehydration, the resulting anhydrous salt, K₃[Fe(C₂O₄)₃], remains stable up to a higher temperature, after which it undergoes a complex decomposition. The decomposition mechanism involves an intramolecular redox reaction where the iron(III) center is reduced to iron(II), and the oxalate ligand is oxidized.
2 K₃[Fe(C₂O₄)₃] → 2 K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2 CO₂ wikiwand.com
Further analysis using TGA and DTA reveals that the decomposition of the anhydrous salt is a multi-stage process. After the initial dehydration, several consecutive mass loss steps occur between 240 °C and 550 °C. researchgate.net The DTA curve for this region shows a prominent exothermic peak around 289 °C, followed by endothermic peaks at higher temperatures (e.g., 396.6 °C and 430.3 °C), reflecting the complexity of the decomposition and the subsequent reactions of the intermediate products. researchgate.net The gaseous products identified during this process are primarily carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.net
Formation of Iron(II) Complexes and Other Products
The initial stage of thermal decomposition is marked by the reduction of Fe(III) to Fe(II), leading to the formation of the iron(II) complex, potassium bisoxalatoferrate(II) (K₂[Fe(C₂O₄)₂]). wikiwand.comresearchgate.net This intermediate is a key product in the decomposition pathway.
The nature of the final solid products is highly dependent on the atmosphere under which the decomposition is carried out. researchgate.net
In an inert (N₂) or reducing (H₂) atmosphere , the decomposition proceeds to yield metallic iron (Fe) and potassium carbonate (K₂CO₃) as the major solid products. researchgate.net
In an oxidizing atmosphere (air) , the iron(II) intermediate is re-oxidized, and the final solid products are iron(III) oxide (Fe₂O₃) and potassium carbonate (K₂CO₃). researchgate.net
The formation of potassium carbonate results from the decomposition of the intermediate potassium oxalate at higher temperatures.
| Atmosphere | Intermediate Products | Major Final Solid Products | Gaseous Products |
|---|---|---|---|
| Inert (N₂) / Reducing (H₂) | K₂[Fe(C₂O₄)₂], K₂C₂O₄ | Fe, K₂CO₃ | CO, CO₂ |
| Oxidizing (Air) | K₂[Fe(C₂O₄)₂], K₂C₂O₄ | Fe₂O₃, K₂CO₃ | CO, CO₂ |
Solid-State Photochemistry and Thermal Stability
Potassium trioxalatoferrate(III) is known for its sensitivity to light, a property that defines its solid-state photochemistry. While the complex is stable in the dark, it undergoes decomposition upon exposure to light and other forms of high-energy electromagnetic radiation, such as X-rays and gamma rays. wikiwand.comwikipedia.org
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2 CO₂ scribd.com
This high sensitivity and quantum yield make the compound a standard for chemical actinometry, used to measure light flux. wikipedia.orgscribd.com
Regarding thermal stability, the trihydrate is stable at room temperature but begins to lose its water of hydration around 67-77 °C, with complete dehydration occurring by 113 °C. wikiwand.comresearchgate.net The subsequent anhydrous salt is thermally stable up to approximately 296 °C, at which point the decomposition of the complex begins. wikiwand.com
Advanced Applications in Materials Science and Analytical Chemistry
Chemical Actinometry for Light Intensity Measurement
Potassium;iron(3+);oxalate (B1200264);trihydrate is a cornerstone of chemical actinometry, a technique used to measure photon flux or light intensity. thermofisher.comthermofisher.comfishersci.ca Its utility stems from the ferrioxalate (B100866) anion's high sensitivity to light, particularly in the ultraviolet and visible regions of the spectrum. cdnsciencepub.comnbinno.com Upon absorption of a photon, the complex undergoes a photoreduction process where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide. wikipedia.org
The efficiency of this photoreduction is quantified by the quantum yield (Φ), which is the number of moles of Fe²⁺ formed per mole of photons absorbed. The quantum yield of the ferrioxalate actinometer is well-characterized and varies with the wavelength of incident light. cdnsciencepub.comresearchgate.net This compound is significantly more sensitive to light than the previously used standard, uranyl oxalate, by a factor of over 1000. wikipedia.org
The amount of Fe²⁺ produced is typically determined spectrophotometrically. cdnsciencepub.com By adding a solution of 1,10-phenanthroline (B135089), the Fe²⁺ ions form a deeply colored red-orange complex, [Fe(phen)₃]²⁺, whose absorbance can be measured. cdnsciencepub.com This allows for a precise calculation of the number of photons that entered the system, making potassium ferrioxalate an invaluable tool in photochemical research. cdnsciencepub.com
Table 1: Quantum Yield of Ferrioxalate Actinometer at Various Wavelengths
| Wavelength (nm) | Quantum Yield (Φ) for 0.006 M solution | Quantum Yield (Φ) for 0.15 M solution |
|---|---|---|
| 254 | 1.25 | 1.25 |
| 313 | 1.24 | 1.24 |
| 366 | 1.21 | 1.14 |
| 405 | 1.14 | 1.01 |
| 436 | 1.01 | 0.93 |
| 480 | 0.94 | 0.86 |
| 509 | 0.86 | 0.15 |
| 546 | 0.15 | < 0.01 |
Precursors for Nanocrystalline Metallic Oxides and Nanoferrites
Metal oxalate complexes, including potassium;iron(3+);oxalate;trihydrate, serve as valuable precursors in the synthesis of nanocrystalline metallic oxides and nanoferrites. ijirset.comchesci.comresearchgate.net The thermal decomposition of these complexes offers a reliable method for producing fine, homogenous oxide powders with controlled particle size and morphology. researchgate.netbohrium.com
When this compound is heated, it undergoes a multi-stage decomposition process. The trihydrate first loses its water molecules at around 113 °C. wikipedia.org At higher temperatures (approximately 296 °C), the anhydrous salt decomposes, ultimately yielding iron oxides (such as Fe₂O₃) and potassium carbonate under an air atmosphere. researchgate.netresearchgate.net
The advantages of using this compound as a precursor include:
Low decomposition temperature: The formation of the desired oxide phase occurs at relatively low temperatures, which helps in controlling the particle size to the nanoscale.
Homogeneity: As a single-source precursor, it ensures a uniform distribution of metal ions, leading to a homogenous final product.
Gaseous byproducts: The decomposition primarily releases gaseous products like CO and CO₂, which can be easily removed, resulting in a purer oxide material. researchgate.net
This method is particularly useful in producing nanoferrites (e.g., Mn-Zn ferrites), which are crucial materials in high-frequency electronic devices, by co-precipitating mixed metal oxalates followed by thermal decomposition. bohrium.com The morphology of the initial oxalate crystals can influence the shape and size of the resulting oxide nanoparticles. bohrium.com
Development of Molecular-Based Magnetic Materials
The tris(oxalato)ferrate(III) anion is a key "building block" for the rational design and synthesis of molecular-based magnetic materials. ijirset.comchesci.comresearchgate.net The oxalate ligand's ability to act as a bridge between two metal centers is fundamental to this application. This bridging capability allows for the propagation of magnetic exchange interactions, leading to the formation of extended networks with specific magnetic ordering, such as one-, two-, or three-dimensional structures. chesci.com
In the case of K₃[Fe(C₂O₄)₃]·3H₂O, the iron(III) ion has a d⁵ electronic configuration. Magnetic susceptibility measurements indicate that the complex is paramagnetic at room temperature, with a magnetic moment close to the spin-only value of 5.92 Bohr magnetons (BM), corresponding to five unpaired electrons (high-spin state). drcarman.inforesearchgate.net At very low temperatures (around 2.5 K), it exhibits weak antiferromagnetic ordering. ijirset.com
Researchers utilize the ferrioxalate anion and similar oxalate complexes to create bimetallic assemblies. By replacing the potassium counterion with other metal ions or organic cations, it is possible to construct novel materials where different paramagnetic centers are linked through the oxalate bridges. This approach has been successful in synthesizing materials that exhibit long-range magnetic ordering, such as ferromagnetism or ferrimagnetism. chesci.com
Role in Photographic Processes and Blueprinting
The light-sensitive nature of this compound has been historically significant in early photographic processes, most notably in blueprinting, also known as the cyanotype process. wikipedia.org Sir John Herschel invented this process in 1842, which relies on the photoreduction of a ferric (Fe³⁺) salt to a ferrous (Fe²⁺) state upon exposure to ultraviolet light. libretexts.orgjacquardproducts.com
In the traditional cyanotype process, paper is coated with a sensitizer (B1316253) solution containing ferric ammonium (B1175870) citrate (B86180) and potassium ferricyanide (B76249). libretexts.orgjacquardproducts.comevergreen.edu However, potassium ferrioxalate can also be used as the light-sensitive component due to its efficient photoreduction. researchgate.net
The key steps involving potassium ferrioxalate are:
Sensitization: A surface, typically paper, is coated with a solution of this compound and kept in the dark.
Exposure: An object or a photographic negative is placed on the sensitized surface, which is then exposed to a UV light source, such as sunlight. tifr.res.in The areas exposed to light undergo a photochemical reaction where Fe³⁺ is reduced to Fe²⁺. atilim.edu.tr
Development: The exposed paper is then treated with a solution of potassium ferricyanide (K₃[Fe(CN)₆]). The Fe²⁺ ions formed during exposure react with the ferricyanide to produce an insoluble, deep blue pigment known as Prussian blue (ferric ferrocyanide). libretexts.orgatilim.edu.tr The unexposed areas, where the iron remains in the Fe³⁺ state, are washed away with water, leaving a stable, negative blue and white image. libretexts.org
This process was widely used for reproducing architectural and engineering drawings, giving rise to the term "blueprint". wikipedia.org
Applications as a Selective Chemical Reductant in Organic Synthesis
While the primary reductive capability of this compound is demonstrated in its light-induced conversion of Fe(III) to Fe(II), its application as a selective chemical reductant in broader organic synthesis is an area of potential interest. Oxalate complexes, in general, can participate in catalytic cycles for certain organic reactions. The photogenerated Fe(II) species is a reducing agent and could, in principle, be used to reduce other organic substrates. This would constitute a photoredox catalytic cycle where the iron complex acts as a photocatalyst. Some sources suggest its utility as a catalyst in specific organic reactions, such as oxidation of organic compounds, but detailed research on its selective reductive applications is less common. nbinno.com
Utility in Volumetric and Spectrophotometric Analytical Methods
This compound is a compound frequently synthesized and analyzed in educational chemistry laboratories to illustrate principles of coordination chemistry and quantitative analysis. acs.orgcerritos.edu These analyses serve to verify the compound's empirical formula and purity through well-established volumetric and spectrophotometric methods. cerritos.edu
Volumetric Determination of Oxalate and Iron: The oxalate and iron content of the complex can be determined sequentially by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution. cerritos.edutifr.res.in
Oxalate Analysis: A weighed sample of the complex is dissolved in sulfuric acid and heated. The hot solution is titrated directly with KMnO₄. The permanganate ion (MnO₄⁻) oxidizes the oxalate ions (C₂O₄²⁻) to carbon dioxide (CO₂). The endpoint is marked by the persistence of the pink color of the permanganate ion. cerritos.edutifr.res.in
Iron Analysis: After the oxalate titration, the iron in the same solution, which is in the +3 oxidation state, is first reduced to the +2 state using a reducing agent like zinc dust. tifr.res.in The resulting Fe²⁺ solution is then titrated with the same standardized KMnO₄ solution, where MnO₄⁻ oxidizes Fe²⁺ to Fe³⁺. tifr.res.in
Spectrophotometric Determination of Iron: A faster and equally accurate alternative for determining the iron content is through spectrophotometry. acs.org A sample of the complex is dissolved, and the iron(III) is reduced to iron(II). A complexing agent, such as 1,10-phenanthroline or 2,2'-bipyridine, is added to form a intensely colored iron(II) complex. acs.orgcarleton.cachemicalforums.com The absorbance of this solution is measured at a specific wavelength (e.g., 510-522 nm) and compared to a calibration curve prepared from standard iron solutions to determine the concentration of iron in the original sample. acs.orgcarleton.ca
Potential in Sensing Technologies
The unique photochemical and electrochemical properties of this compound and related metal oxalate complexes suggest their potential for use in the development of chemical sensors. ijirset.comchesci.comrsisinternational.org While this is an emerging area of research, the underlying principles are based on the compound's reactivity. For instance, the photoreductive properties of the ferrioxalate anion could be harnessed to design optical sensors. A change in light absorption or fluorescence upon interaction with a specific analyte could form the basis of a detection mechanism. The electrochemical behavior of the iron center, which can be reversibly oxidized and reduced, could also be exploited in the design of electrochemical sensors. Further research is needed to explore and develop specific sensing applications for this compound. rsisinternational.org
Investigation for Use in Dielectric Materials and MOS Devices
The unique electrical characteristics of this compound have prompted investigations into its potential applications in materials science, particularly as a dielectric material. Research has focused on understanding its electrical and dielectric properties, which could make it a suitable candidate for use in electronic components like Metal-Oxide-Semiconductor (MOS) devices. researchgate.net
Studies involving alternating current (AC) and direct current (DC) techniques have been conducted to characterize the compound's behavior across a range of temperatures (293–373K) and frequencies (1–100 kHz). researchgate.net These analyses have revealed that the compound exhibits semiconducting behavior. researchgate.net The conduction phenomenon is attributed to a hopping mechanism between localized states within the material. researchgate.net The AC conductivity as a function of frequency has been found to align with the correlated barrier hopping (CBH) model. researchgate.net
A significant finding from this research is the compound's high relative permittivity, also known as the dielectric constant. researchgate.net A high relative permittivity of approximately 30 was recorded at a frequency of 100 kHz. researchgate.net This value is noteworthy because it suggests the material could serve as an effective insulator in electronic devices. researchgate.net Specifically, its properties indicate that it could be a potential alternative to the commonly used silicon dioxide (SiO₂) insulator in MOS devices. researchgate.net
Further research on a cation-deficient variant, K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O, has provided additional insight into its dielectric behavior. ijirset.com It was observed that the dielectric constant of this compound gradually decreased as the frequency was increased at room temperature, a characteristic behavior for dielectric materials. ijirset.com
The key electrical and dielectric properties identified in research are summarized in the table below.
Table 1: Electrical and Dielectric Properties of this compound
| Property | Value / Observation | Conditions | Reference |
|---|---|---|---|
| Relative Permittivity (Dielectric Constant) | ~30 | 100 kHz | researchgate.net |
| Conduction Mechanism | Hopping between localized states | 293–373K | researchgate.net |
| AC Conductivity Model | Correlated Barrier Hopping (CBH) | 1–100 kHz | researchgate.net |
| Dielectric Constant vs. Frequency | Decreases with increasing frequency | Room Temperature | ijirset.com |
These findings underscore the potential of this compound in the field of materials science. Its high dielectric constant, in particular, makes it a subject of interest for the development of advanced electronic components.
Coordination Chemistry Principles and Reactivity
Ligand Exchange and Substitution Reactions
The oxalate (B1200264) ligands in the [Fe(C₂O₄)₃]³⁻ complex, while forming a stable chelate with the iron(III) center, can be displaced by other ligands, leading to observable changes in the coordination sphere. These ligand exchange reactions are often marked by distinct color changes, reflecting the alteration of the electronic environment of the iron center.
A series of qualitative observations demonstrates the lability of the oxalate ligands. The addition of strong acids, such as hydrochloric acid (HCl), to a green solution of potassium tris(oxalato)ferrate(III) can lead to a color change as oxalate ligands are substituted by chloride ions. scribd.comchegg.com Subsequent additions of other ligands can further alter the complex. For instance, the introduction of potassium thiocyanate (B1210189) (KSCN) results in the formation of the intensely colored iron-thiocyanate complexes. scribd.com Further addition of a fluoride (B91410) source like potassium fluoride (KF) can displace the thiocyanate ligands, leading to another color change. scribd.com These sequential reactions illustrate the principles of ligand competition and the relative stability of different iron(III) complexes.
| Reagent Added to K₃[Fe(C₂O₄)₃] Solution | Observed Color Change | Inferred Reaction |
| 6 M HCl | Change from green | Substitution of oxalate by chloride ligands. scribd.comchegg.com |
| 0.5 M KSCN (to the above solution) | Formation of an orange-red color | Formation of iron(III) thiocyanate complexes. scribd.comchegg.com |
| 3 M KF (to the above solution) | Solution becomes pale green/colorless | Formation of stable iron(III) fluoride complexes. scribd.com |
| 2 M K₂C₂O₄ (to the above solution) | Return of the green color | Re-formation of the tris(oxalato)ferrate(III) complex. scribd.com |
Redox Reactions with External Oxidants (e.g., Permanganate (B83412) Ion, Perchlorate (B79767) Ion)
The tris(oxalato)ferrate(III) complex can undergo redox reactions with strong oxidizing agents. The oxalate ligand is susceptible to oxidation to carbon dioxide, which is often coupled with the reduction of the oxidizing agent. The iron(III) center can also participate in the electron transfer process.
Similarly, the complex reacts with perchlorate ions (ClO₄⁻) in an acidic medium. A study of this reaction also determined a 1:2 stoichiometry between the ferrioxalate (B100866) complex and the perchlorate ion. amazonaws.comresearchgate.net
Kinetic investigations into the redox reactions of tris(oxalato)ferrate(III) provide insights into the reaction pathways and the factors influencing the reaction rates.
Reaction with Permanganate Ion: The kinetics of the oxidation of potassium tris(oxalato)ferrate(III) by permanganate in aqueous hydrochloric acid have been studied. The reaction rate shows a first-order dependence on the concentration of the hydrogen ion, [H⁺]. academicjournals.org The reaction rate was observed to increase with increasing acid concentration. academicjournals.org The relationship between the second-order rate constant (k₂) and [H⁺] is given by the equation:
k₂ = a + b[H⁺]
At 27.0 ± 1.0°C and an ionic strength of 0.2 mol dm⁻³, the empirical constants were determined to be a = 0.12 s⁻¹ and b = 1.35 dm⁶ mol⁻² s⁻¹. academicjournals.org This first-order dependence on acid concentration suggests the involvement of two parallel reaction pathways, one involving the unprotonated complex and the other involving a protonated species. academicjournals.org
Reaction with Perchlorate Ion: The kinetics of the redox reaction between potassium tris(oxalato)ferrate(III) and perchlorate ion in an acidic medium have also been investigated. The reaction showed a first-order dependence with respect to both the oxidant and the reductant. researchgate.net A Michaelis-Menten plot of 1/k₁ versus 1/[ClO₄⁻] was found to be linear without an intercept, which suggests the absence of a pre-association step. amazonaws.com The rate of the reaction was also found to be enhanced by the addition of various cations and anions. amazonaws.comresearchgate.net
| Oxidant | Kinetic Parameters | Conditions |
| Permanganate (MnO₄⁻) | k₂ = 0.12 + 1.35[H⁺] | T = 27.0±1.0°C, I = 0.2 mol dm⁻³ (NaCl) academicjournals.org |
| Perchlorate (ClO₄⁻) | Rate = (k₃ + k₁k₂[H⁺]²) [Fe(C₂O₄)₃³⁻] [ClO₄⁻] | T = 27.0±1.0 ºC, I = 0.2 mol dm⁻³ (NaCl) amazonaws.com |
| a = k₃ = 0.23 dm³ mol⁻¹ s⁻¹ | ||
| b = k₁k₂ = 2.86 dm⁶ mol⁻² s⁻¹ |
Based on kinetic data, mechanisms for these redox reactions have been proposed.
For the reaction with the permanganate ion , the evidence points towards an inner-sphere mechanism . academicjournals.org This is supported by the formation of a stable intermediate complex and the observation of acid catalysis. academicjournals.org In an inner-sphere mechanism, a ligand bridges the two metal centers (in this case, iron and manganese) during the electron transfer process.
Complex Formation with Other Metal Ions
The tris(oxalato)ferrate(III) anion can itself act as a ligand, using one or more of its oxalate groups to coordinate to other metal ions, leading to the formation of heterometallic or polynuclear complexes. rsc.orgirb.hr This ability to act as a "complex ligand" or "metalloligand" allows for the construction of higher-order coordination structures.
For example, the reaction of [Fe(C₂O₄)₃]³⁻ with other metal salts can yield compounds with extended structures. A mixed-valence chain compound with the formula [Fe(phen)₃][NaFe(ox)₃(H₂O)₃]·4H₂O has been synthesized, where the tris-chelated [Fe(ox)₃]³⁻ unit acts as a bidentate ligand, bridging to a sodium ion through one of its oxalate groups. rsc.org
Research has also shown the formation of heterometallic compounds by reacting aqueous solutions of [Fe(C₂O₄)₃]³⁻ with simple salts of transition metals such as Mn²⁺ and Co²⁺. irb.hr This has led to the isolation of new compounds with varying nuclearity and dimensionality, including a [CoIIFeIII] complex. irb.hr In another example, a binuclear complex with the formula Cat[MnII(H₂O)₄FeIII(ox)₃]₂·6H₂O has been characterized, where the tris(oxalato)ferrate(III) moiety is linked to a manganese(II) center through a bridging oxalate ligand. rsc.org
Investigation of Cation Deficient Analogues
The properties of potassium tris(oxalato)ferrate(III) can be modified by altering the cationic component of the crystal lattice. This includes the investigation of cation-deficient or doped analogues.
One such example is the sodium-doped variant, K₂.₉Na₀.₁[Fe(C₂O₄)₃]·3H₂O. Structural studies of this compound show that it exhibits a crystal structure similar to the parent potassium salt. However, the introduction of the smaller sodium ion in place of some potassium ions can lead to subtle changes in the crystal packing and, consequently, alter the physical properties, such as the magnetic anisotropy of the material. The study of such cation-deficient or mixed-cation systems is important for understanding how small structural modifications can influence the bulk properties of the material.
Q & A
Q. What are the critical steps for synthesizing potassium tris(oxalato)ferrate(III) trihydrate with high yield?
- Methodological Answer : The synthesis involves two key stages:
Formation of ferrous oxalate : React ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) with oxalic acid (H₂C₂O₄) under acidic conditions (e.g., dilute H₂SO₄). This produces FeC₂O₄·2H₂O as a yellow precipitate .
Oxidation to Fe³+ and complexation : Oxidize Fe²+ to Fe³+ using H₂O₂ in the presence of excess potassium oxalate (K₂C₂O₄). Heating and recrystallization yield the green trihydrate complex .
Q. How does the bidentate nature of oxalate ligands influence the complex’s stability and geometry?
- Methodological Answer : Oxalate (C₂O₄²⁻) acts as a bidentate ligand , coordinating to Fe³+ via two oxygen atoms from adjacent carboxylate groups. This forms a stable octahedral geometry with three oxalate ligands occupying six coordination sites .
- Verification : Magnetic susceptibility measurements confirm high-spin Fe³+ (µ ≈ 5.9 BM), consistent with octahedral symmetry. X-ray crystallography reveals bond lengths of ~1.9–2.0 Å for Fe–O bonds .
Q. What analytical methods are used to determine oxalate and iron content in the complex?
- Methodological Answer :
- Oxalate : Titrate dissolved sample with standardized KMnO₄ in acidic, heated conditions (60°C). The endpoint is marked by persistent pink coloration due to MnO₄⁻ reduction to Mn²+ .
- Iron : Reduce Fe³+ to Fe²+ with Zn/HCl, then titrate with K₂Cr₂O₇ using diphenylamine sulfonate indicator .
- Gravimetry : Ash the sample to Fe₂O₃ and weigh residual oxide .
- Precision : Ensure <5% deviation between titrimetric and gravimetric results .
Advanced Research Questions
Q. How can spectroscopic techniques elucidate the electronic structure and ligand-field effects in this complex?
- Methodological Answer :
- UV-Vis Spectroscopy : A broad absorption band at ~250 nm (charge transfer) and weaker d-d transitions at ~400–600 nm (²T₂g → ²Eg) confirm octahedral geometry. Molar absorptivity (ε) values correlate with ligand-field strength .
- Mössbauer Spectroscopy : Quadrupole splitting (Δ ≈ 0.3 mm/s) and isomer shift (δ ≈ 0.4 mm/s) confirm high-spin Fe³+ in a distorted octahedral environment .
- EPR : Silent at room temperature due to high-spin Fe³+ (d⁵, S = 5/2), but low-temperature studies may reveal zero-field splitting .
Q. What factors govern the thermal decomposition pathway of K₃[Fe(C₂O₄)₃]·3H₂O?
- Methodological Answer : Decomposition occurs in three stages:
Dehydration (113°C): Loss of 3 H₂O molecules (confirmed by TGA mass loss ~11%) .
Anhydrous Salt Breakdown (200–300°C): Oxalate ligands decompose into CO₂, leaving K₂[Fe(C₂O₄)₂] and K₂C₂O₄ as intermediates .
Final Residue (>400°C): Forms Fe₂O₃ and K₂CO₃.
Q. How do supramolecular interactions influence the crystal packing of this complex?
- Methodological Answer : Single-crystal X-ray diffraction (140 K, R factor = 0.018) shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
